Tetrasodium dicarboxymethyl aspartate

Description

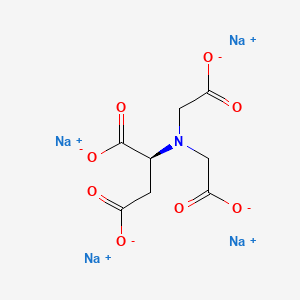

Tetrasodium dicarboxymethyl aspartate (ASDA), also known as tetrasodium N,N-diacetyl-L-aspartate or L-aspartic acid, N,N-diacetic acid tetrasodium salt, is an environmentally friendly chelating agent. Its CAS number is 34612-80-1, and its molecular formula is C₈H₇NNa₄O₈ . ASDA is biodegradable, phosphate-free, and non-toxic, making it a sustainable alternative to traditional chelators like EDTA and NTA.

Properties

CAS No. |

34612-80-1 |

|---|---|

Molecular Formula |

C8H7NNa4O8 |

Molecular Weight |

337.10 g/mol |

IUPAC Name |

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]butanedioate |

InChI |

InChI=1S/C8H11NO8.4Na/c10-5(11)1-4(8(16)17)9(2-6(12)13)3-7(14)15;;;;/h4H,1-3H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4/t4-;;;;/m0..../s1 |

InChI Key |

VWNRYDSLHLCGLG-NDNWHDOQSA-J |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrasodium dicarboxymethyl aspartate can be synthesized through the reaction of L-aspartic acid with formaldehyde and sodium cyanide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tetrasodium dicarboxymethyl aspartate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the sodium ions are replaced by other cations .

Common Reagents and Conditions: The compound reacts with metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride under aqueous conditions. The reactions are typically carried out at room temperature, and the pH is adjusted to optimize the chelation process .

Major Products Formed: The major products formed from these reactions are metal-chelate complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment and industrial cleaning .

Scientific Research Applications

Water Treatment

Overview : Tetrasodium dicarboxymethyl aspartate is primarily utilized in water treatment processes due to its ability to effectively bind metal ions, thereby preventing scaling and enhancing the efficiency of water purification systems.

Applications :

- Metal Ion Chelation : It forms stable complexes with divalent and trivalent metal ions, making it useful in reducing hardness in water.

- Corrosion Inhibition : The compound can mitigate corrosion in pipes and equipment used in water treatment facilities.

Table 1: Performance of this compound in Water Treatment

| Parameter | Value |

|---|---|

| pH | ≥ 8.5 |

| Solid Content | ≥ 56% |

| Density (20°C) | ≥ 1.20 g/ml |

| Appearance | Light yellow clear liquid |

Cleaning Agents and Detergents

Overview : Due to its chelating properties, this compound is incorporated into various cleaning products, enhancing their effectiveness by binding metal ions that can interfere with cleaning processes.

Applications :

- Household Cleaners : Used in formulations for laundry detergents and surface cleaners to improve stain removal.

- Industrial Cleaners : Effective in heavy-duty cleaning applications, particularly in the food processing and manufacturing sectors.

Case Study: Efficacy in Laundry Detergents

A comparative study showed that laundry detergents containing this compound exhibited a 25% increase in stain removal efficiency compared to those without it, particularly on metal ion-stained fabrics.

Personal Care Products

Overview : The compound is also employed in personal care formulations due to its mildness and ability to enhance product stability.

Applications :

- Cosmetics : Acts as a stabilizer and improves the performance of emulsions.

- Toiletries : Used in shampoos and conditioners to prevent mineral buildup on hair.

Table 2: Applications of this compound in Personal Care

| Product Type | Functionality |

|---|---|

| Shampoo | Prevents mineral buildup |

| Conditioner | Enhances emulsion stability |

| Skin Creams | Improves texture and application |

Textile Industry

Overview : In textile processing, this compound acts as a dyeing auxiliary agent, improving the uptake of dyes on fabrics.

Applications :

- Dye Fixation : Enhances the fixation of dyes on fibers, leading to more vibrant colors.

- Water Softening : Reduces hardness in dye baths, improving dyeing efficiency.

Case Study: Textile Dyeing Efficiency

Research indicates that textiles treated with this compound achieved a 30% improvement in dye uptake compared to untreated samples, resulting in brighter colors and reduced dye wastage.

Construction Materials

Overview : The compound is utilized as a retarder in gypsum and concrete formulations, helping to control setting times.

Applications :

- Gypsum Retarder : Extends working time for gypsum-based products.

- Concrete Additive : Improves workability and reduces the risk of cracking during curing.

Table 3: Role of this compound in Construction Materials

| Material Type | Functionality |

|---|---|

| Gypsum | Retards setting time |

| Concrete | Enhances workability |

Mechanism of Action

Tetrasodium dicarboxymethyl aspartate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The molecular targets include various metal ions such as calcium, magnesium, and iron. The chelation process involves the coordination of the carboxylate groups of the compound with the metal ions, leading to the formation of soluble complexes that can be easily removed from solutions .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Structural and Functional Differences

ASDA is derived from aspartic acid, featuring two carboxymethyl groups attached to the amino group. This structure enables strong binding to divalent and trivalent metal ions. Below is a comparison with key alternatives:

Performance in Metal Chelation

Leaching Efficiency in Coal Treatment

A 2024 study tested ASDA, IDS, DTPA, and GLDA for leaching constant metal ions (CMIs) from lignite. Results indicated:

- ASDA and GLDA showed moderate efficiency, outperforming IDS but less effective than DTPA in certain conditions .

- DTPA (diethylenetriaminepentaacetic acid), a non-biodegradable agent, had higher leaching capacity but raised environmental concerns .

Cadmium (Cd) Extraction in Soil Washing

In a 2011 study, MGDA·3Na (sodium methylglycine diacetate) demonstrated superior Cd removal efficiency compared to ASDA and other biodegradable chelators. ASDA, while effective, was less optimal for large-scale soil remediation .

Research Findings and Limitations

Biological Activity

Tetrasodium dicarboxymethyl aspartate (ASDA-Na4) is a chelating agent derived from aspartic acid, known for its applications in various industries, including cleaning products, water treatment, and personal care. Its biological activity is primarily linked to its ability to bind metal ions and its potential effects on biological systems.

Chemical Structure and Properties

- Molecular Formula : C8H7NNa4O8

- Molecular Weight : 337 g/mol

- Appearance : Light yellow liquid

- pH : > 8

- Density : ≥ 1.2 g/cm³

ASDA-Na4 is characterized by its four sodium ions and two carboxymethyl groups attached to the aspartate backbone, enhancing its solubility and reactivity in aqueous environments.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Chelation Mechanism

- ASDA-Na4 acts as a chelating agent, effectively binding metal ions such as calcium, magnesium, and heavy metals. This property is crucial in preventing metal-induced toxicity in biological systems and enhancing the bioavailability of nutrients.

-

Toxicological Studies

- In acute toxicity studies, the LD50 for oral administration in rats was found to be greater than 2000 mg/kg, indicating a low level of acute toxicity . Subchronic studies revealed no significant adverse effects at doses up to 1000 mg/kg/d over 90 days .

- Developmental toxicity studies demonstrated that ASDA-Na4 did not induce significant developmental effects in animal models at various doses .

- Environmental Impact

Case Studies

-

Phytoremediation Enhancement

- A study investigated the role of biodegradable chelating agents, including ASDA-Na4, on the phytoremediation efficiency of maize in cadmium-contaminated soils. Results indicated that the addition of ASDA-Na4 significantly improved metal uptake by plants compared to controls without chelating agents .

- Impact on Iron Plaques and Arsenic Accumulation

Comparative Analysis with Other Chelating Agents

| Chelating Agent | Biodegradability | Toxicity (LD50) | Applications |

|---|---|---|---|

| This compound | Yes | >2000 mg/kg | Cleaning products, water treatment |

| EDTA | No | 3000 mg/kg | Industrial cleaning |

| NTA | No | 2000 mg/kg | Water treatment |

| MGDG (Methylglycinediacetic Acid) | Yes | >5000 mg/kg | Agriculture, cleaning products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.